molecular formula C21H21ClN2O5S B11135627 N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)glycinamide

N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)glycinamide

Cat. No.: B11135627
M. Wt: 448.9 g/mol
InChI Key: ADXLTQKGUCTFGN-UHFFFAOYSA-N
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Description

N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)glycinamide is a complex organic compound that features a combination of benzyl, chloro, methoxy, sulfonyl, and furan groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)glycinamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)glycinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alcohols.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Sulfides and other reduced forms.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)glycinamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used to study the interactions of sulfonyl and furan groups with biological targets.

    Industrial Applications: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)glycinamide involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(thiophen-2-ylmethyl)glycinamide: Similar structure but with a thiophene ring instead of a furan ring.

    N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(pyridin-2-ylmethyl)glycinamide: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)glycinamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to other heterocycles like thiophene or pyridine. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H21ClN2O5S

Molecular Weight

448.9 g/mol

IUPAC Name

2-[benzyl-(5-chloro-2-methoxyphenyl)sulfonylamino]-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C21H21ClN2O5S/c1-28-19-10-9-17(22)12-20(19)30(26,27)24(14-16-6-3-2-4-7-16)15-21(25)23-13-18-8-5-11-29-18/h2-12H,13-15H2,1H3,(H,23,25)

InChI Key

ADXLTQKGUCTFGN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NCC3=CC=CO3

Origin of Product

United States

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